molecular formula C19H15NO4 B8486901 3-Ethoxy-4-phenyl-4H-furo[3,2-b]indole-2-carboxylic acid CAS No. 89224-83-9

3-Ethoxy-4-phenyl-4H-furo[3,2-b]indole-2-carboxylic acid

Cat. No. B8486901
Key on ui cas rn: 89224-83-9
M. Wt: 321.3 g/mol
InChI Key: YUEDRIPQRRVFJV-UHFFFAOYSA-N
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Patent
US04596814

Procedure details

A suspension of 12.0 g (0.036 mole) of 3-ethoxy-4-phenyl-4H-furo[3,2-b]indole-2-carboxylic acid methyl ester in 100 ml of methanol was treated with 60 ml of 1.0 N aqueous sodium hydroxide. After stirring at reflux for 20 hours, the cooled reaction mixture was added to 1.2 kg ice/water, and the mixture was acidified with acetic acid. The crude product was filtered, stirred in 600 ml water, and refiltered. Recrystallization from ethanol yielded 5.1 g of analytically pure acid containing 0.35 mole of water of hydration, mp 146°-147° C. An additional 1.8 g of product was obtained from the recrystallization filtrate, for a total yield of 6.9 g (59% yield).
Name
3-ethoxy-4-phenyl-4H-furo[3,2-b]indole-2-carboxylic acid methyl ester
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
1.2 kg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0.35 mol
Type
reactant
Reaction Step Five
Yield
59%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[O:16][C:15]2[C:14]3[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=3[N:8]([C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=3)[C:7]=2[C:6]=1[O:23][CH2:24][CH3:25])=[O:4].[OH-].[Na+].C(O)(=O)C.O>CO>[CH2:24]([O:23][C:6]1[C:7]2[N:8]([C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=3)[C:9]3[CH:10]=[CH:11][CH:12]=[CH:13][C:14]=3[C:15]=2[O:16][C:5]=1[C:3]([OH:4])=[O:2])[CH3:25] |f:1.2|

Inputs

Step One
Name
3-ethoxy-4-phenyl-4H-furo[3,2-b]indole-2-carboxylic acid methyl ester
Quantity
12 g
Type
reactant
Smiles
COC(=O)C1=C(C=2N(C=3C=CC=CC3C2O1)C1=CC=CC=C1)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
ice water
Quantity
1.2 kg
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Five
Name
Quantity
0.35 mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 20 hours
Duration
20 h
CUSTOM
Type
CUSTOM
Details
the cooled reaction mixture
FILTRATION
Type
FILTRATION
Details
The crude product was filtered
STIRRING
Type
STIRRING
Details
stirred in 600 ml water
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethanol
CUSTOM
Type
CUSTOM
Details
yielded 5.1 g of analytically pure acid

Outcomes

Product
Name
Type
product
Smiles
C(C)OC1=C(OC2=C1N(C=1C=CC=CC21)C2=CC=CC=C2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 15.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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